molecular formula C8H5Cl2N3S B2511871 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299443-17-7

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2511871
CAS No.: 299443-17-7
M. Wt: 246.11
InChI Key: KJVBVESDMDDUKA-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

As with any chemical compound, handling “5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine” would require appropriate safety precautions. This would likely include wearing personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its exact physical and chemical properties .

Future Directions

The future research directions for this compound would likely depend on its observed biological activities. If it shows promising activity in preliminary tests, it could be further optimized and studied for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dichlorophenyl)-1,2,4-triazole
  • 5-(2,3-Dichlorophenyl)-1,3,4-oxadiazole
  • 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazole

Uniqueness

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVBVESDMDDUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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